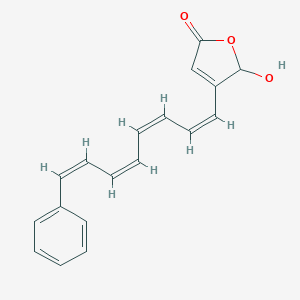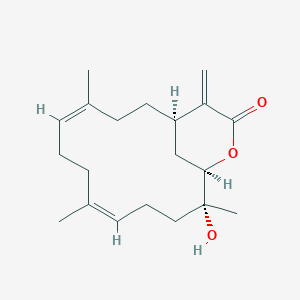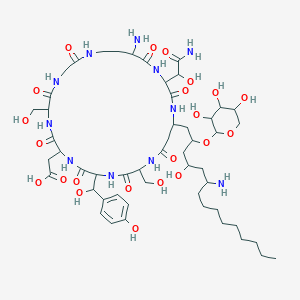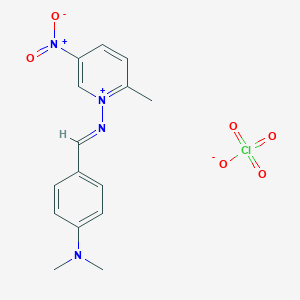
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, commonly known as 8-phenylretinoic acid (8-PA), is a synthetic retinoid that has been studied for its potential use in various scientific research applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to have various biological activities, including regulation of gene expression, cell differentiation, and proliferation.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is not fully understood, but it is believed to involve the regulation of gene expression through activation of retinoid receptors. Retinoid receptors are a family of nuclear receptors that bind to retinoids and regulate gene expression. 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to activate retinoid receptors and induce the expression of genes involved in apoptosis, stem cell differentiation, and neuroprotection.
Biochemical and physiological effects:
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects, including induction of apoptosis, promotion of stem cell differentiation, and neuroprotection. In cancer cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and activation of caspases. In stem cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone promotes differentiation by inducing the expression of genes involved in cell differentiation and inhibiting the expression of genes involved in self-renewal. In animal models of Alzheimer's disease, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in lab experiments is its specificity for retinoid receptors, which allows for targeted regulation of gene expression. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experiments. One limitation of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, including the development of more potent and selective retinoid receptor agonists, the investigation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone's potential use in other diseases, such as diabetes and cardiovascular disease, and the exploration of its mechanism of action in more detail. Additionally, the use of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesemethoden
The synthesis of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone involves the reaction of 8-phenyl-1,3,5,7-octatetraene-1,2-diol with 5-hydroxymethylfurfural in the presence of an acid catalyst. This reaction results in the formation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone as a yellow solid with a melting point of 124-126°C.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been studied for its potential use in various scientific research applications, including cancer treatment, stem cell differentiation, and neuroprotection. In cancer treatment, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. In stem cell differentiation, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to promote the differentiation of stem cells into neurons and other cell types. In neuroprotection, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
141894-65-7 |
|---|---|
Produktname |
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone |
Molekularformel |
C44H60N8O12 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-hydroxy-3-[(1Z,3Z,5Z,7Z)-8-phenylocta-1,3,5,7-tetraenyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H16O3/c19-17-14-16(18(20)21-17)13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h1-14,18,20H/b3-1-,4-2-,10-6-,13-9- |
InChI-Schlüssel |
MPHODRNQPWZKSX-VPABDJASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C=C/C=C\C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
Synonyme |
5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone KNK 41 KNK-41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)


![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

